
2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine is a pyrimidine derivative with a unique structure that includes a methyl group at the 2-position and a phenylethyl group at the 6-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of aniline derivatives with aryl ketones and DMSO as a methine equivalent, promoted by K₂S₂O₈ . Another method includes the use of ZnCl₂-catalyzed three-component coupling reactions involving functionalized enamines, triethyl orthoformate, and ammonium acetate . These reactions typically occur under mild conditions and offer good yields.
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce various reduced derivatives .
科学研究应用
2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to influence cellular signaling pathways .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial properties.
4-Aminopyrrolo[2,3-d]pyrimidine: Investigated for its antitubercular activity.
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Used in various pharmaceutical applications.
Uniqueness
2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H15N3 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC 名称 |
2-methyl-6-(1-phenylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H15N3/c1-9(11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3,(H2,14,15,16) |
InChI 键 |
BJWMHRKXYKRZQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)N)C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



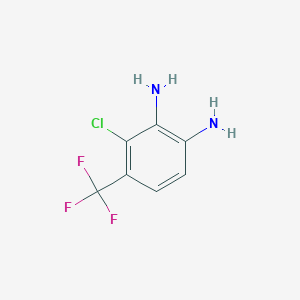
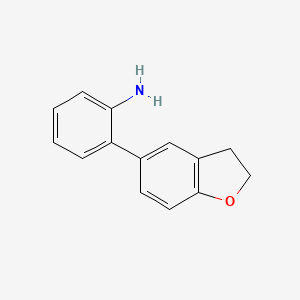





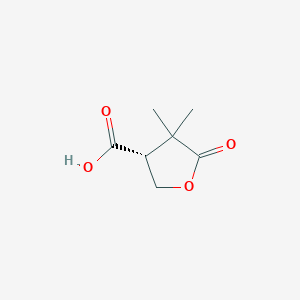
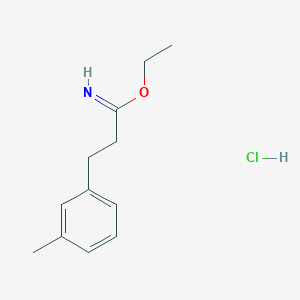
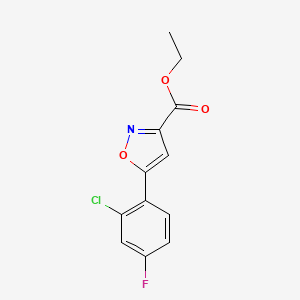
![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)

![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
